Methyl 4-chloro-5-hydroxy-2-nitrobenzoate

Catalog No.
S872189
CAS No.
1113049-82-3
M.F
C8H6ClNO5
M. Wt
231.588
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-5-hydroxy-2-nitrobenzoate

CAS Number

1113049-82-3

Product Name

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate

IUPAC Name

methyl 4-chloro-5-hydroxy-2-nitrobenzoate

Molecular Formula

C8H6ClNO5

Molecular Weight

231.588

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3

InChI Key

GTEUEIXVJRNYIO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)O

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is an organic compound classified as a nitrobenzoate ester. It features a methyl ester group, a chloro substituent at the para position, a hydroxy group at the meta position, and a nitro group at the ortho position relative to the benzoic acid moiety. This compound is of interest due to its potential biological activity and utility in synthetic organic chemistry.

  • Nitro groups can be explosive under certain conditions.
  • The compound might be an irritant and should be handled with appropriate personal protective equipment.
Typical of nitro compounds, including:

  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine, which may alter the biological activity of the compound.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

These reactions are significant for modifying the compound's structure to enhance its properties or to create derivatives with specific functionalities.

Research indicates that methyl 4-chloro-5-hydroxy-2-nitrobenzoate exhibits various biological activities. Nitro compounds are known for their interactions with cellular enzymes and proteins, influencing metabolic pathways. This compound can affect:

  • Cell Signaling Pathways: It may modulate signaling pathways involved in cell growth and apoptosis.
  • Gene Expression: By interacting with transcription factors, it can alter gene expression profiles related to cellular functions.
  • Enzyme Interactions: The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in cells .

The synthesis of methyl 4-chloro-5-hydroxy-2-nitrobenzoate typically involves several steps:

  • Nitration: Starting from methyl 4-chloro-5-hydroxybenzoate, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
  • Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.

In industrial settings, these methods are scaled up to optimize yield and purity while minimizing by-products .

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agriculture: Its properties could be explored for use in agrochemicals or as a pesticide.
  • Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those requiring functionalized aromatic systems.

Interaction studies have shown that methyl 4-chloro-5-hydroxy-2-nitrobenzoate can interact with various biological macromolecules. These interactions often involve enzyme binding sites where the compound can act as an inhibitor or modulator. For example, its effect on cytochrome P450 enzymes suggests it could influence drug metabolism .

Several compounds share structural similarities with methyl 4-chloro-5-hydroxy-2-nitrobenzoate. Here is a comparison highlighting its uniqueness:

Compound NameKey FeaturesSimilarity
Methyl 4-chloro-2-nitrobenzoateLacks hydroxy group; different reactivity profile0.98
Methyl 5-chloro-2-nitrobenzoateDifferent positioning of chloro group0.98
Ethyl 4,5-dichloro-2-nitrobenzoateContains additional chloro groups0.95
Methyl 2-chloro-6-nitrobenzoateDifferent positioning of nitro group0.92
Methyl 4-chloro-2,6-dinitrobenzoateContains two nitro groups; higher reactivity0.98

Uniqueness

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is unique due to its specific arrangement of functional groups (chloro, hydroxy, and nitro) that significantly influence its chemical behavior and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (hydroxy) groups provides versatility in

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate emerged as a pivotal intermediate in the synthesis of Albaconazole, a triazole-based antifungal agent. Its development aligns with advancements in nitrobenzoate chemistry, particularly in the context of chlorinated and hydroxylated aromatic systems. Early synthetic routes involved nitration and halogenation of simpler benzoic acid derivatives, with subsequent esterification to stabilize reactive intermediates. For instance, patents describe methods to introduce nitro groups via controlled nitration of chloro-hydroxybenzoic acid precursors, followed by methyl esterification.

Classification within Nitrobenzoate Compounds

This compound belongs to the nitrobenzoate family, characterized by a nitro group attached to a benzoic acid backbone. Key structural analogs include:

CompoundSubstituentsCAS Number
Methyl 4-chloro-2-nitrobenzoate4-Cl, 2-NO₂, COOCH₃39135
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate5-OH, 4-OCH₃, 2-NO₂, COOCH₃53396387
4-Nitrobenzoic acid4-NO₂, COOH6108

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate distinguishes itself through its ortho-nitro/para-chloro/para-hydroxy arrangement, which influences electronic and steric effects critical for directed substitution reactions.

Structural Significance in Organic Chemistry

The compound’s structure governs its reactivity:

  • Nitro Group (2-NO₂): A strong electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing intermediates in nucleophilic aromatic substitution.
  • Chloro Group (4-Cl): An ortho/para director that deactivates the ring but enhances regioselectivity in further functionalization.
  • Hydroxyl Group (5-OH): Activates the ring toward electrophilic attack, enabling oxidation or alkylation reactions.

This combination of substituents allows sequential functionalization, as seen in Albaconazole synthesis, where the nitro group is reduced to an amine, and the hydroxyl group is modified to form triazole rings.

Current Research Landscape and Importance

Pharmaceutical Applications

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is a critical precursor in Albaconazole production, a potent inhibitor of fungal cytochrome P450 enzymes. Its role involves:

  • Nitro Reduction: Conversion of the nitro group to an amine for triazole ring formation.
  • Hydroxyl Protection/Deprotection: Strategic masking of the 5-OH group during subsequent reactions.

Environmental and Mutagenicity Studies

Research has explored chlorinated nitrobenzoates as potential environmental mutagens. For example, chloro-5-hydroxy-2-nitrobenzoic acid (a structural analog) showed mutagenic activity in Ames tests, with a mutagenicity ratio (MR) of 3,400 net revertants/µmol. These findings highlight the need for controlled synthesis and disposal of such intermediates.

Synthetic Methodology Advances

Recent patents detail optimized synthesis routes:

MethodKey StepsYieldSource
Nitration-EsterificationNitration of 4-chloro-5-hydroxybenzoic acid, followed by methylation76.9%
Chlorination of Hydroxy PrecursorsReaction of 2-hydroxyl-5-nitropyridine with POCl₃ and N,N-diethylaniline81.3%

These methods emphasize regioselective nitration and efficient esterification to minimize byproducts.

Molecular Structure and Configuration

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate represents a highly substituted benzoate ester with the molecular formula C8H6ClNO5 and a molecular weight of 231.59 grams per mole [1]. The compound bears the Chemical Abstracts Service number 1113049-82-3 and follows the International Union of Pure and Applied Chemistry nomenclature as methyl 4-chloro-5-hydroxy-2-nitrobenzoate [1]. The molecular architecture consists of a benzene ring bearing four distinct substituents: a methyl ester group at position 1, a nitro group at position 2, a chloro substituent at position 4, and a hydroxyl group at position 5 [1].

The canonical Simplified Molecular Input Line Entry System representation is COC(=O)C1=CC(O)=C(Cl)C=C1N+=O, which clearly delineates the spatial arrangement of functional groups around the aromatic core [1]. The International Chemical Identifier string InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3 provides additional structural specificity regarding the molecular connectivity [1].

PropertyValue
Molecular FormulaC8H6ClNO5
Molecular Weight231.59 g/mol
Chemical Abstracts Service Number1113049-82-3
International Union of Pure and Applied Chemistry Namemethyl 4-chloro-5-hydroxy-2-nitrobenzoate

The molecular geometry exhibits a planar aromatic system with the ester group maintaining coplanarity with the benzene ring, as observed in similar aromatic ester compounds [20]. The central ester moiety demonstrates planarity with root mean square deviations typically under 0.02 Å for the fitted atoms [20]. The nitro group forms a dihedral angle with the benzene ring plane, typically ranging from 6 to 35 degrees depending on intermolecular interactions [20].

Functional Group Analysis

Methyl Ester Group Characteristics

The methyl ester functional group represents a critical structural component that significantly influences the compound's chemical and physical properties [27] [28]. The ester linkage features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which connects to the methyl group [28]. This arrangement creates a carbonyl center that exhibits characteristic spectroscopic properties, with the carbon-oxygen stretch appearing at approximately 1725 wavenumbers for aromatic esters [17].

The ester group demonstrates structural flexibility due to the low barrier for rotation about the carbon-oxygen-carbon bonds, distinguishing it from amides which exhibit greater rigidity [33]. This flexibility manifests in lower melting points and higher volatility compared to corresponding amides [33]. The carbonyl carbon adopts sp2 hybridization, creating bond angles of approximately 120 degrees between the side chains and the carbonyl center [38].

The methyl ester group exhibits electron-withdrawing characteristics through both inductive and resonance effects [26]. The carbonyl group acts as an electron-withdrawing entity, reducing electron density on the aromatic ring and making the compound less reactive toward electrophilic aromatic substitution reactions [32]. The pKa of alpha-hydrogens on carboxylic acid esters typically falls around 25, reflecting the stabilization provided by the carbonyl group [33].

Chloro Substituent Position Effects

The chloro substituent at position 4 exerts significant electronic effects on the molecular system through inductive electron withdrawal [23] [25]. Chlorine, being highly electronegative, draws electron density away from the aromatic ring through the sigma bond framework [25]. This inductive effect decreases the nucleophilicity of the benzene ring, making it less reactive toward electrophilic substitution reactions [25].

The chloro group functions as a deactivating substituent for electrophilic aromatic substitution while directing incoming electrophiles to the meta position relative to itself [25]. The electron-withdrawing nature of chlorine creates a partial positive charge on the carbon to which it is attached, influencing the reactivity of adjacent positions [23]. The carbon-chlorine bond typically exhibits stretching frequencies between 750 and 850 wavenumbers in infrared spectroscopy [30].

The positioning of the chloro substituent at the para position relative to the ester group creates a cumulative electron-withdrawing effect that further reduces the electron density of the aromatic system [23]. This positioning also influences the molecular dipole moment and affects intermolecular interactions within the crystal lattice [25].

Hydroxyl Group Reactivity

The hydroxyl group at position 5 introduces significant reactivity and hydrogen bonding capability to the molecular structure [31]. Unlike the other electron-withdrawing substituents, the hydroxyl group exhibits dual electronic effects: inductive electron withdrawal through the electronegative oxygen atom and resonance electron donation through the lone pairs on oxygen [31].

The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating opportunities for extensive intermolecular interactions [31]. The oxygen-hydrogen stretch typically appears between 3200 and 3600 wavenumbers, with the exact frequency depending on the extent of hydrogen bonding [31]. When engaged in hydrogen bonding, the stretching frequency shifts to lower values due to the weakening of the oxygen-hydrogen bond [31].

The positioning of the hydroxyl group at position 5 creates potential for intramolecular hydrogen bonding with the adjacent chloro substituent, though this interaction is weaker than classical hydrogen bonds [31]. The hydroxyl group significantly influences the compound's solubility profile, increasing polarity and potential for aqueous solubility compared to non-hydroxylated analogs [31].

Nitro Group Electronic Properties

The nitro group represents the most strongly electron-withdrawing substituent in the molecular structure, exerting profound effects on the electronic distribution and reactivity [30] [34]. The nitro group consists of a nitrogen atom bonded to two oxygen atoms, creating a system with significant resonance stabilization between equivalent canonical forms [34].

The nitro group exhibits a high dipole moment ranging from 3.5 to 4.0 Debye units, contributing substantially to the overall molecular polarity [34]. This polar character results in reduced volatility compared to ketones of similar molecular weight, with nitro compounds typically exhibiting higher boiling points [34]. The nitro group can be identified spectroscopically by strong infrared bands at approximately 1550 and 1375 wavenumbers, corresponding to asymmetric and symmetric nitrogen-oxygen stretches [34].

The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring toward electrophilic substitution while directing incoming electrophiles to the meta position [30]. The nitro group creates a partial positive charge on the nitrogen atom, with formal charges distributed as +1 on nitrogen and -0.5 on each oxygen atom [34]. This charge distribution enables the nitro group to stabilize negative charge through resonance, making it particularly effective at withdrawing electron density from the aromatic system [30].

Physical Properties

Crystalline Structure Parameters

The crystalline structure of methyl 4-chloro-5-hydroxy-2-nitrobenzoate exhibits characteristics typical of substituted benzoate esters with multiple hydrogen bonding capabilities [24]. Similar hydroxylated nitrobenzoate compounds crystallize in triclinic space groups with multiple molecules in the asymmetric unit [24]. The crystal structure demonstrates extensive hydrogen bonding networks that link molecules into infinite stacked sheets [24].

Crystal structures of related compounds show that the ester group typically exhibits slight deviations from planarity with the aromatic ring, with dihedral angles ranging from 6 to 88 degrees depending on intermolecular packing forces [20]. The nitro group orientation relative to the benzene ring plane varies between 6 and 35 degrees, influenced by crystal packing constraints and intermolecular interactions [20].

The presence of the hydroxyl group enables the formation of both intramolecular and intermolecular hydrogen bonds, significantly influencing the crystal packing arrangement [24]. Hydrogen bonding patterns typically involve oxygen-hydrogen distances ranging from 1.91 to 2.70 Angstroms, with donor-hydrogen-acceptor angles between 128 and 174 degrees [24].

Melting Point and Thermal Stability

The melting point of methyl 4-chloro-5-hydroxy-2-nitrobenzoate has not been definitively established in the literature, though related compounds provide insight into expected thermal behavior [10] [16]. Methyl 2-hydroxy-5-nitrobenzoate, a structural analog, exhibits a melting point of 114-117°C [16]. Methyl 4,5-dimethoxy-2-nitrobenzoate, another related compound, demonstrates a higher melting point of 141-144°C [10].

The thermal stability of substituted benzoate esters typically involves decomposition in multiple stages [39]. The first stage of thermal decomposition generally occurs between 380 and 460°C and involves scission of the ester side chains [39]. The second stage of decomposition takes place at higher temperatures, typically between 550 and 590°C, corresponding to main chain scission [39].

The presence of multiple electron-withdrawing groups (nitro and chloro) likely enhances the thermal stability of the aromatic ring system [35]. However, the ester linkage remains susceptible to thermal cleavage, with decomposition proceeding through elimination of the methyl group to form the corresponding carboxylic acid [35].

Solubility Profile in Various Solvents

The solubility characteristics of methyl 4-chloro-5-hydroxy-2-nitrobenzoate are influenced by the competing effects of polar and nonpolar structural features [34]. The presence of the hydroxyl group significantly increases polarity and potential for hydrogen bonding with protic solvents [31]. The nitro group contributes additional polarity through its high dipole moment, though surprisingly, nitro compounds often exhibit lower water solubility than expected [34].

Aromatic esters generally demonstrate poor water solubility but good miscibility with organic solvents [27]. The methyl ester functionality provides some degree of lipophilicity, favoring dissolution in less polar organic solvents [27]. The chloro substituent further enhances lipophilicity through its moderate hydrophobic character [23].

The hydroxyl group enables hydrogen bonding with protic solvents such as alcohols and water, potentially increasing solubility in these media compared to non-hydroxylated analogs [31]. However, the overall molecular architecture, dominated by electron-withdrawing groups and the aromatic ester framework, suggests moderate to poor aqueous solubility with better solubility in polar organic solvents [34].

Molecular Interactions and Hydrogen Bonding Patterns

The molecular interactions of methyl 4-chloro-5-hydroxy-2-nitrobenzoate are dominated by hydrogen bonding capabilities arising from the hydroxyl group and the electron-rich oxygen atoms of the nitro and ester functionalities [24]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, enabling the formation of extensive intermolecular networks [31].

Hydrogen bonding patterns in related compounds demonstrate the formation of both strong and weak interactions [6]. Strong hydrogen bonds typically form between hydroxyl groups and carbonyl oxygen atoms, with oxygen-oxygen distances ranging from 2.5 to 2.9 Angstroms [24]. Weaker carbon-hydrogen to oxygen interactions also contribute to the overall crystal stability, with carbon-oxygen distances typically between 3.1 and 3.5 Angstroms [6].

The nitro group oxygen atoms can participate as hydrogen bond acceptors, though their involvement is often weaker than that of the ester carbonyl oxygen [6]. The chloro substituent generally does not participate directly in hydrogen bonding but can influence the overall molecular geometry and packing arrangements [6].

Pi-stacking interactions between aromatic rings provide additional stabilization in the solid state [6]. These interactions typically involve centroid-to-centroid distances between 3.4 and 3.9 Angstroms and contribute significantly to the overall crystal stability [6]. The electron-deficient nature of the aromatic ring, due to multiple electron-withdrawing substituents, may reduce the strength of pi-stacking interactions compared to electron-rich aromatic systems [6].

Electronic Structure and Distribution

The electronic structure of methyl 4-chloro-5-hydroxy-2-nitrobenzoate is characterized by significant electron density perturbations arising from the multiple substituents [22]. The cumulative effect of three electron-withdrawing groups (ester, nitro, and chloro) creates a highly electron-deficient aromatic system [25]. This electron deficiency is partially offset by the resonance electron donation from the hydroxyl group [31].

The nitro group exerts the strongest electron-withdrawing effect through both resonance and inductive mechanisms [30]. The formal positive charge on the nitrogen atom and the resonance stabilization with the aromatic ring create significant electron density depletion at the ortho and para positions [30]. The chloro substituent contributes additional electron withdrawal through inductive effects, further reducing electron density at adjacent carbon atoms [25].

The ester group withdraws electron density through the electronegative carbonyl carbon, which participates in resonance with the aromatic ring [26]. This interaction reduces the nucleophilicity of the aromatic system and influences the reactivity toward electrophilic substitution reactions [32].

The hydroxyl group provides the only source of electron donation through resonance involving the oxygen lone pairs [31]. However, this donation is insufficient to overcome the combined electron-withdrawing effects of the other substituents [25]. The overall electronic distribution creates a highly polarized molecular system with substantial charge separation between different regions of the molecule [30].

Nitration Processes of Precursor Compounds

The nitration of aromatic compounds represents the foundational step in synthesizing Methyl 4-chloro-5-hydroxy-2-nitrobenzoate. Traditional nitration employs the classical mixed acid system comprising concentrated nitric acid and sulfuric acid, which generates the active nitronium ion (NO₂⁺) species [1] [2]. The nitronium ion acts as the electrophile in electrophilic aromatic substitution reactions, facilitating the introduction of the nitro group onto the aromatic ring [3] [1].

The conventional nitration process typically operates at controlled temperatures between 30-40°C to ensure regioselectivity and prevent over-nitration [4]. The reaction mechanism involves the initial formation of the nitronium ion through the protonation of nitric acid by sulfuric acid, followed by electrophilic attack on the aromatic substrate [2] [1]. This process achieves yields of 70-85% under optimized conditions [4] [5].

Recent developments in mechanochemical nitration have emerged as a safer alternative to traditional methods [6]. This approach utilizes ball milling conditions with solid catalysts such as molybdenum oxide (MoO₃), achieving comparable yields of 75-90% while significantly reducing reaction times to 10-30 minutes [6]. The mechanochemical approach eliminates the need for hazardous liquid acid mixtures and provides enhanced safety profiles for large-scale applications [7].

Hydroxylation Methods and Challenges

The introduction of hydroxyl functionality into aromatic compounds presents significant synthetic challenges due to the inherent low reactivity of C-H bonds [8] [9]. Direct hydroxylation methods have evolved from harsh oxidative conditions to more selective catalytic approaches. Traditional methods rely on stoichiometric oxidants, often resulting in over-oxidation and poor selectivity [8].

Electrochemical C-H hydroxylation has emerged as a promising alternative, operating under mild conditions without requiring chemical oxidants [8]. This method achieves selective hydroxylation through controlled electrochemical oxidation, producing phenolic products with yields of 70-85% [8]. The technique demonstrates excellent scalability, with continuous production capabilities exceeding 200 grams of product in single operations [8].

Cytochrome P450-mediated hydroxylation represents another advanced approach, utilizing enzymatic systems that demonstrate remarkable selectivity [9] [10]. These biocatalytic systems operate through complex mechanistic pathways involving iron-oxo intermediates, achieving high regioselectivity for specific C-H positions [9]. However, the complexity of these systems often limits their practical application in industrial settings [10].

Esterification Techniques

Fischer esterification remains the predominant method for synthesizing methyl esters from carboxylic acids [11] [12]. This acid-catalyzed process involves the condensation of carboxylic acids with alcohols, typically methanol, in the presence of strong acid catalysts such as concentrated sulfuric acid [12] [13]. The reaction operates through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [11].

The classical Fischer esterification typically requires temperatures of 80-120°C and reaction times of 4-8 hours to achieve conversions of 65-80% [13] [14]. The equilibrium nature of this reaction necessitates strategies to shift the equilibrium toward product formation, including the use of excess alcohol or removal of water through azeotropic distillation [12] [15].

Microwave-assisted esterification has revolutionized traditional approaches by dramatically reducing reaction times and improving yields [16] [17]. This technique achieves esterification in 5-20 minutes with yields of 80-95%, representing a significant improvement over conventional heating methods [16]. The microwave irradiation provides rapid and uniform heating, leading to enhanced reaction kinetics and improved energy efficiency [17] [18].

Modern Synthetic Approaches

Regioselective Functionalization Strategies

Modern synthetic chemistry emphasizes regioselective functionalization to achieve precise substitution patterns on aromatic rings [19] [20]. Catalyst-controlled regioselective approaches utilize specialized organocatalysts that direct electrophiles to specific positions through coordination or hydrogen bonding interactions [19]. These methods achieve regioselectivities exceeding 90% while maintaining high chemical yields [19].

Boron-directed functionalization represents a significant advancement in regioselective synthesis [20]. This approach employs alkynylborane intermediates that undergo regiospecific cycloaddition reactions under mild conditions [20]. The resulting products maintain the boron functionality, allowing for subsequent elaboration through established C-B bond functionalization protocols [20].

Palladium-catalyzed distal C-H functionalization has emerged as a powerful tool for achieving site-selective modifications [21]. These methods utilize directing groups to activate specific C-H bonds for functionalization, enabling meta and para-selective transformations that are traditionally challenging [21]. The catalytic systems demonstrate broad substrate scope and functional group tolerance [22].

One-Pot Synthesis Methods

One-pot synthesis strategies have gained prominence due to their ability to streamline multi-step transformations into single operations [23] [24]. These approaches eliminate intermediate isolation and purification steps, resulting in improved atom economy and reduced waste generation [25] [26]. The key principle involves designing reaction sequences where multiple transformations occur sequentially in the same reaction vessel [27].

Successful one-pot methodologies require careful consideration of reaction compatibility, including pH tolerance, temperature requirements, and catalyst compatibility [24]. Sequential addition of reagents allows for precise control over reaction progression, while catalyst tuning enables modulation of reaction rates and selectivity [24]. These strategies have demonstrated particular success in organocatalytic transformations [28].

Telescoping synthesis represents a specialized form of one-pot methodology where reagents are added sequentially without intermediate work-up [26]. This approach has been successfully applied to complex natural product syntheses, achieving significant reductions in overall step count and improved efficiency [25]. The technique requires extensive optimization to balance reaction rates and prevent accumulation of reactive intermediates [28].

Industrial Production Methodologies

Industrial production of organic compounds requires scalable processes that balance efficiency, safety, and economic considerations [29] [30]. Large volume organic chemical production typically employs continuous process technologies that provide superior control over reaction parameters and product quality [30]. These systems operate at temperatures of 80-150°C with residence times of 2-6 hours to achieve yields of 80-95% [30].

Process intensification technologies have revolutionized industrial organic synthesis through improved heat and mass transfer characteristics [31]. Continuous flow reactors enable precise temperature control and enhanced safety profiles compared to traditional batch processes [32]. The technology demonstrates particular advantages for exothermic reactions such as nitration, where thermal control is critical for safety and selectivity [31].

Hydroformylation processes represent exemplary industrial methodologies, utilizing rhodium-based catalysts under low-pressure conditions [31]. These systems achieve high selectivity and conversion while maintaining catalyst stability over extended operation periods [31]. The development of specialized ligands has enabled tailored catalyst performance for specific industrial applications [31].

Green Chemistry Alternatives

Green chemistry principles have driven the development of environmentally benign synthetic methodologies [32] [33]. Alternative nitrating agents such as calcium nitrate and bismuth nitrate have replaced traditional mixed acid systems, providing safer reaction conditions [34] [35]. These reagents operate under milder conditions while achieving comparable yields to conventional methods [35].

Biocatalytic approaches represent a significant advancement in sustainable synthesis [32]. Enzymatic transformations utilize naturally evolved catalysts that demonstrate exceptional selectivity and operate under mild conditions [32]. Lipase-catalyzed esterification has shown particular promise, achieving high yields while eliminating the need for harsh acid catalysts [36].

Ionic liquids and deep eutectic solvents have emerged as green alternatives to conventional organic solvents [37]. These systems provide enhanced catalytic activity while offering recyclability and reduced environmental impact [37]. Deep eutectic solvents composed of para-toluenesulfonic acid and benzyltriethylammonium chloride achieve esterification yields of 88% under solvent-free conditions [37].

Yield Optimization Techniques

Systematic optimization of reaction parameters is essential for maximizing synthetic efficiency [38]. Design of experiments (DoE) methodologies enable comprehensive evaluation of multiple variables simultaneously, providing statistical models for process optimization [38]. These approaches identify optimal temperature ranges, catalyst loadings, and reaction times while minimizing experimental effort [38].

Temperature optimization typically reveals optimal ranges of 60-80°C for esterification reactions, beyond which decomposition reactions become competitive [37] [39]. Catalyst loading optimization demonstrates that 5-10 mol% provides optimal activity while avoiding catalyst-induced side reactions [37]. Reaction time studies indicate that yields plateau after 2-4 hours, with extended reaction times leading to product degradation [39].

Solvent selection represents a critical optimization parameter that significantly influences both reaction rate and selectivity [37] [39]. Mixed polar/nonpolar solvent systems often provide optimal results by balancing substrate solubility and product stability [39]. pH control within the range of 6.5-7.5 maintains reaction stability while preventing acid-catalyzed decomposition [37].

Purification and Isolation Protocols

Column chromatography remains the standard technique for purifying organic compounds, utilizing differential adsorption on silica gel stationary phases [40] [41]. Optimal separation conditions employ gradient elution with hexane/ethyl acetate mixtures, typically ranging from 9:1 to 7:3 ratios [42] [43]. This technique achieves purities of 90-95% with recovery yields of 75-85% [44].

Recrystallization provides superior purity levels of 95-99% through controlled crystallization from suitable solvent systems [45]. Ethanol/water and methanol systems are commonly employed for polar organic compounds, with crystallization protocols optimized based on solubility characteristics [45]. The technique demonstrates excellent scalability from laboratory to industrial applications [45].

Flash chromatography offers rapid separation capabilities, completing purifications in 1-2 hours compared to 2-4 hours for conventional column chromatography [41]. This technique utilizes pressure-driven solvent flow to accelerate separation while maintaining resolution [44]. Recovery yields of 80-88% are typical, with purities reaching 92-96% [43].

XLogP3

1.9

Dates

Last modified: 08-15-2023

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